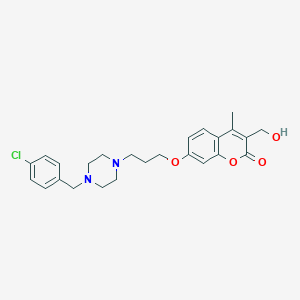

2-Bromo-5-phenylpyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Bromo-5-phenylpyridine and related compounds often involves direct bromination or metal-catalyzed coupling reactions. For instance, a straightforward synthesis approach for brominated bipyridines, which are structurally similar to 2-Bromo-5-phenylpyridine, uses direct bromination of bipyridine hydrobromide salt or radical decarboxylative bromination of acid chlorides (Romero & Ziessel, 1995). Additionally, Stille coupling and subsequent reactions have been developed for the efficient synthesis of brominated bipyridines, showcasing the versatility of synthetic strategies for such compounds (Schwab, Fleischer, & Michl, 2002).

Molecular Structure Analysis

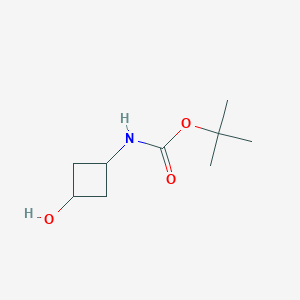

The molecular structure of 2-Bromo-5-phenylpyridine derivatives is characterized by planar arrangements and potential for π-π interactions, as evidenced in compounds with similar bromopyridine frameworks. These structural features are crucial for understanding their chemical behavior and applications in coordination chemistry and material science (Quah, Hemamalini, & Fun, 2010).

Chemical Reactions and Properties

2-Bromo-5-phenylpyridine undergoes various chemical reactions, including coupling reactions, which are instrumental in synthesizing complex organic compounds. For instance, palladium-catalyzed amination reactions of bromopyridines lead to the formation of diverse pyridine derivatives, highlighting the compound's reactivity and utility in organic synthesis (Wang et al., 2011).

Physical Properties Analysis

The physical properties of 2-Bromo-5-phenylpyridine derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular geometry and intermolecular interactions. X-ray crystallography studies reveal that these compounds often exhibit significant non-covalent interactions, including hydrogen bonding and π-π stacking, which affect their physical properties and crystalline forms (Safin et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Bromo-5-phenylpyridine, such as reactivity towards nucleophiles or electrophiles, are pivotal for its applications in synthesis. The bromo substituent makes it a versatile building block for cross-coupling reactions, which are foundational in constructing complex organic molecules and polymers (Song et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis of Halogen-rich Intermediates: A study by Wu, Porter, Frennesson, and Saulnier (2022) highlighted the synthesis of halogen-rich pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks for medicinal chemistry research (Wu et al., 2022).

Preparation of Brominated Bipyridines and Bipyrimidines: Schwab, Fleischer, and Michl (2002) demonstrated efficient synthesis methods for these compounds, which are crucial in preparing metal-complexing molecular rods (Schwab et al., 2002).

Synthesis of Heteroarylated 2-Arylpyridines: Baloch, Roy, Bensaid, Guerchais, and Doucet (2012) presented a simple method using bromo-chloropyridines, potentially applicable in creating complexes with unique physical properties (Baloch et al., 2012).

Aminodebromination Mechanisms: Streef, Hertog, and Plas (1985) explored the aminodebromination of 2,6-dibromo-3-phenylpyridine, contributing to the understanding of reaction mechanisms in liquid ammonia (Streef et al., 1985).

Synthesis of -bromo-N-heteroaromatics: Ohba, Sakamoto, and Yamanaka (1990) demonstrated ring-transformation reactions with phenylacetonitrile, providing insights into synthetic methods for these compounds (Ohba et al., 1990).

Antimicrobial and Antioxidant Applications: Zianna, Vradi, Hatzidimitriou, Kalogiannis, and Psomas (2022) investigated Zinc(II) complexes of bromo-chloro-salicylaldehyde, revealing their potential in antimicrobial and antioxidant applications (Zianna et al., 2022).

Large-Scale Synthesis Protocols: Agosti, Bertolini, Bruno, Lautz, Glarner, and Deichtmann (2017) developed safe, reproducible protocols for the large-scale synthesis of 5-Bromo-2-nitropyridine, emphasizing consistent results and improved safety (Agosti et al., 2017).

Electrocatalytic Carboxylation with CO2: Feng, Huang, Liu, and Wang (2010) showed the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, yielding a significant product with high selectivity (Feng et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOAXRDXTGCPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376532 | |

| Record name | 2-bromo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-phenylpyridine | |

CAS RN |

107351-82-6 | |

| Record name | 2-bromo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)